molecular formula C14H14F3NO3 B1286838 Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate CAS No. 911298-12-9

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B1286838
CAS No.: 911298-12-9
M. Wt: 301.26 g/mol
InChI Key: QIDSGGVIXVGOFX-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is an organic compound with a unique chemical structure and functional groups. It is a white solid that exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is utilized in various scientific research fields due to its unique properties:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives and trifluoromethyl-containing compounds.

    Spiroindole and Spirooxindole Scaffolds: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.

    Pyrrolidine Derivatives: These compounds are used in drug discovery and have similar structural features.

Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in this compound makes it unique. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSGGVIXVGOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582050
Record name Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911298-12-9
Record name Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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